Ergosterol glucoside

描述

ergosteryl 3-beta-D-glucoside has been reported in Chaetomium cochliodes, Cordyceps, and Ophiocordyceps sinensis with data available.

ergosteryl 3-beta-D-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZPNGBJJJZJMI-GBLVNJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209497 | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130155-33-8 | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130155-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of ergosterol glucoside?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) glucoside, a glycosylated form of the primary sterol found in fungi, plays a crucial role in fungal biology and is emerging as a significant target for novel antifungal therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of ergosterol glucoside. It details experimental protocols for its characterization and outlines its involvement in key signaling pathways, offering valuable insights for researchers in mycology and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named (3β,22E)-ergosta-5,7,22-trien-3-yl β-D-glucopyranoside, is a steroidal glycoside. Its structure consists of an ergosterol backbone, a tetracyclic steroid characteristic of fungi, linked at the 3-beta hydroxyl group to a glucose molecule via a β-glycosidic bond.[1]

Chemical Formula: C₃₄H₅₄O₆[1]

Molecular Weight: 558.8 g/mol [1]

CAS Number: 130155-33-8[1]

Synonyms: Ergosterol 3-O-β-D-glucopyranoside, Ergosteryl 3-beta-D-glucoside[2]

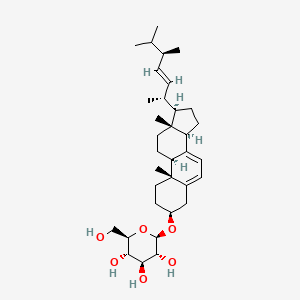

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological function and for the development of analytical and therapeutic applications. While experimental data for some properties are limited, predicted values provide useful estimates.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₄O₆ | |

| Molecular Weight | 558.8 g/mol | |

| Predicted Water Solubility | 0.0065 g/L | |

| Predicted logP | 5.45 | |

| Melting Point | Not available | |

| Optical Rotation | Not available | |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

Biological Significance and Therapeutic Potential

This compound is an essential component of fungal cell membranes, contributing to their structural integrity and fluidity. The enzymes involved in its biosynthesis and degradation are unique to fungi, making them attractive targets for the development of selective antifungal drugs.

The disruption of this compound metabolism can lead to an accumulation of the compound, which has been shown to attenuate the virulence of pathogenic fungi like Cryptococcus neoformans. This highlights the potential of targeting the enzymes responsible for its synthesis (sterol glycosyltransferases) and breakdown (sterylglucosidases) for novel antifungal therapies.

Furthermore, this compound itself may possess immunomodulatory properties, although this area requires further investigation.

Biosynthesis and Degradation Pathway

The metabolism of this compound is a tightly regulated process in fungi.

Biosynthesis

This compound is synthesized from ergosterol and UDP-glucose in a reaction catalyzed by the enzyme sterol 3-beta-glucosyltransferase .

Caption: Biosynthesis of this compound.

Degradation

The breakdown of this compound back into ergosterol and glucose is catalyzed by the enzyme sterylglucosidase .

Caption: Degradation of this compound.

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of sterol glucosides from fungal sources involves the following steps. Note that specific conditions may need to be optimized for different fungal species.

Caption: General workflow for isolating this compound.

Protocol Outline:

-

Extraction: The fungal biomass is homogenized and extracted with a mixture of chloroform and methanol (typically 2:1 v/v).

-

Partitioning: The crude extract is partitioned against water to remove water-soluble impurities. The organic phase containing the lipids is collected.

-

Chromatography: The lipid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate different lipid classes. Fractions containing sterol glucosides are collected.

-

Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to obtain pure this compound.

Characterization Techniques

Expected ¹H NMR Features:

-

Signals for the steroidal protons of the ergosterol backbone.

-

An anomeric proton signal for the glucose moiety, typically a doublet around δ 4.5-5.0 ppm with a coupling constant indicative of a β-linkage.

-

Signals for the other sugar protons in the range of δ 3.0-4.0 ppm.

Expected ¹³C NMR Features:

-

Signals corresponding to the 28 carbons of the ergosterol moiety.

-

An anomeric carbon signal for the glucose moiety around δ 100-105 ppm.

-

Signals for the other five glucose carbons in the range of δ 60-80 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing this molecule.

Expected Mass Spectrum:

-

A protonated molecular ion [M+H]⁺ at m/z 559.39.

-

A sodium adduct [M+Na]⁺ at m/z 581.38.

-

Characteristic fragment ions resulting from the loss of the glucose moiety and subsequent fragmentation of the ergosterol backbone. A prominent fragment ion corresponding to the dehydrated ergosterol aglycone is expected.

Biological Activity and Quantitative Data

The biological activity of this compound and its potential as an antifungal target are areas of active research. While extensive quantitative data is still being gathered, some studies have reported on its effects.

| Assay | Organism/System | Endpoint/Value | Reference |

| Antifungal Susceptibility (MIC) | Candida albicans | Data not yet available for this compound specifically, but related compounds show activity. | |

| Anti-inflammatory Activity | Human neutrophils | Inhibition of superoxide (B77818) anion generation (IC₅₀ not specified) |

Signaling and Cellular Interactions

This compound is integrated into the fungal cell membrane and is believed to influence membrane properties and the function of membrane-associated proteins. Its accumulation, due to the inhibition of sterylglucosidase, has been linked to defects in fungal growth and virulence. The precise signaling pathways modulated by this compound are still under investigation, but they are likely to involve pathways related to cell membrane stress and integrity.

The biosynthesis of ergosterol itself is a well-established target for azole antifungal drugs, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase. The pathways controlling ergosterol and this compound levels are interconnected and represent a rich area for the discovery of new antifungal strategies.

References

An In-depth Technical Guide to the Ergosterol Glucoside Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammals, and a primary target for antifungal therapies. While the biosynthesis of ergosterol is well-documented, the formation of its glycosylated form, ergosterol glucoside, is a critical yet less explored pathway with significant implications for fungal physiology, pathogenesis, and the host immune response. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in fungi. It details the enzymatic reactions, summarizes key quantitative data, provides in-depth experimental protocols for studying the pathway, and visualizes the core processes and workflows. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and related fields.

Introduction

Steryl glucosides are glycolipids found across various kingdoms of life, including fungi. In fungi, the primary steryl glucoside is ergosterol 3β-D-glucoside, formed by the glycosylation of ergosterol. This modification alters the physicochemical properties of ergosterol, rendering it more hydrophilic and influencing its localization and function within the cell. The synthesis and breakdown of ergosterol glucosides are tightly regulated, and their levels are known to change in response to environmental stressors.[1] Emerging evidence suggests that ergosterol glucosides play a crucial role in fungal virulence and the interaction with the host immune system, making the enzymes involved in their metabolism potential targets for novel antifungal therapies.[2]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by UDP-glucose:sterol glucosyltransferase (SGT), also systematically known as UDP-glucose:sterol 3-O-β-D-glucosyltransferase (EC 2.4.1.173).[3] This enzyme belongs to the Glycosyltransferase Family 1.[4]

The reaction proceeds as follows:

UDP-glucose + Ergosterol -> UDP + Ergosterol 3-β-D-glucoside

The enzyme transfers a glucose moiety from the activated sugar donor, UDP-glucose, to the 3-hydroxyl group of ergosterol, forming a β-glycosidic bond.[5]

The breakdown of this compound is catalyzed by the enzyme sterylglucosidase (Sgl1), which hydrolyzes the glycosidic bond to release ergosterol and glucose.

Mandatory Visualization 1: Biosynthesis Pathway

Caption: this compound Synthesis Pathway.

Quantitative Data

The kinetic parameters of fungal sterol glucosyltransferases are not extensively characterized. However, a study on recombinant SGTs from various fungi provides valuable insights. The data for the Saccharomyces cerevisiae SGT is summarized below. For comparative purposes, kinetic data for a well-characterized bacterial SGT from Micromonospora rhodorangea is also included.

Table 1: Kinetic Parameters of Sterol Glucosyltransferases

| Enzyme Source | Substrate | Apparent Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Saccharomyces cerevisiae | Ergosterol | 0.05 ± 0.01 | - | - | |

| Saccharomyces cerevisiae | Cholesterol | 0.04 ± 0.01 | - | - | |

| Micromonospora rhodorangea | β-sitosterol | 0.09 ± 0.01 | 0.45 ± 0.01 | 5.0 | |

| Micromonospora rhodorangea | Campesterol | 0.28 ± 0.02 | 0.38 ± 0.01 | 1.36 | |

| Micromonospora rhodorangea | Cholesterol | 0.45 ± 0.03 | 0.25 ± 0.01 | 0.56 | |

| Micromonospora rhodorangea | UDP-glucose | 0.33 ± 0.02 | 0.46 ± 0.01 | 1.39 |

Note: kcat and kcat/Km values for the S. cerevisiae enzyme were not reported in the cited study.

Experimental Protocols

Protocol for Sterol Glucosyltransferase (SGT) Activity Assay

This protocol is adapted from methodologies used for characterizing glycosyltransferases.

Objective: To determine the in vitro activity of a fungal SGT.

Materials:

-

Purified recombinant fungal SGT

-

Ergosterol

-

UDP-glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Stop solution (e.g., Chloroform (B151607):Methanol (B129727), 2:1 v/v)

-

HPLC or LC-MS/MS system

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of ergosterol in a suitable organic solvent (e.g., 2-propanol or a mixture of chloroform and methanol). The final concentration in the assay should be carefully determined to avoid precipitation.

-

Prepare a stock solution of UDP-glucose in the reaction buffer.

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microcentrifuge tube. A typical reaction mixture (100 µL) contains:

-

Reaction buffer

-

Ergosterol (varied concentrations for kinetic studies, e.g., 0.01-0.5 mM)

-

UDP-glucose (a fixed, saturating concentration for determining ergosterol kinetics, e.g., 1 mM)

-

Purified SGT (a fixed amount, e.g., 1-5 µg)

-

-

Pre-incubate the mixture (without the enzyme) at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 volumes of the stop solution (e.g., 200 µL of Chloroform:Methanol 2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic (lower) phase containing the lipids (ergosterol and this compound).

-

-

Analysis:

-

Dry the collected organic phase under a stream of nitrogen.

-

Re-dissolve the lipid extract in a suitable solvent for analysis (e.g., methanol or isopropanol).

-

Analyze the sample by HPLC-UV or LC-MS/MS to quantify the amount of this compound produced.

-

-

Controls:

-

Include a negative control with heat-inactivated enzyme to account for any non-enzymatic product formation.

-

Include a no-substrate control to assess any background signals.

-

Mandatory Visualization 2: SGT Activity Assay Workflow

Caption: Workflow for SGT Activity Assay.

Protocol for Extraction and Quantification of this compound from Fungal Cells

This protocol is a modified version of established methods for fungal ergosterol extraction, adapted for the analysis of the more polar this compound.

Objective: To extract and quantify this compound from fungal biomass.

Materials:

-

Fungal cell pellet (lyophilized for best results)

-

Saponification solution (e.g., 10% KOH in methanol)

-

Solvents for liquid-liquid extraction (e.g., n-hexane, water)

-

Solid-phase extraction (SPE) column (e.g., C18)

-

HPLC or LC-MS/MS system

-

This compound standard

Procedure:

-

Sample Preparation:

-

Harvest fungal cells by centrifugation and wash with distilled water.

-

Lyophilize the cell pellet to a constant dry weight.

-

-

Saponification (Alkaline Hydrolysis):

-

To a known amount of lyophilized fungal biomass (e.g., 20-50 mg), add the saponification solution.

-

Incubate at 80°C for 1-2 hours to hydrolyze esterified lipids and release cell wall components.

-

-

Liquid-Liquid Extraction:

-

After cooling, add water and n-hexane to the saponified mixture.

-

Vortex vigorously to extract the lipids into the n-hexane phase.

-

Centrifuge to separate the phases and carefully collect the upper n-hexane layer.

-

Repeat the extraction with n-hexane two more times to ensure complete recovery.

-

Pool the n-hexane extracts.

-

-

Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the n-hexane extract onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

-

Elute the ergosterol and this compound with a less polar solvent (e.g., isopropanol (B130326) or acetone). The optimal elution solvent may need to be determined empirically.

-

-

Quantification by HPLC or LC-MS/MS:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a suitable injection solvent (e.g., methanol).

-

Inject the sample into an HPLC-UV or LC-MS/MS system.

-

HPLC-UV: Use a C18 column with a mobile phase such as methanol:acetonitrile. This compound will elute earlier than ergosterol due to its higher polarity. Detection is typically at 282 nm.

-

LC-MS/MS: This method provides higher sensitivity and specificity. Monitor for the specific precursor and product ions of this compound.

-

-

Calibration:

-

Prepare a standard curve using a pure this compound standard to quantify the amount in the samples.

-

Regulation of this compound Biosynthesis

The regulation of this compound synthesis is not fully understood but appears to be linked to cellular stress responses and the overall regulation of ergosterol homeostasis.

-

Substrate Availability: The synthesis of this compound is dependent on the intracellular pools of ergosterol and UDP-glucose. The expression of genes in the ergosterol biosynthesis pathway is tightly regulated by transcription factors such as the Sterol Regulatory Element-Binding Proteins (SREBPs), which respond to cellular sterol levels and oxygen availability.

-

Stress Response: The levels of steryl glucosides have been shown to increase under various stress conditions, including heat and cold stress. This suggests that the activity or expression of SGTs may be upregulated as part of a broader stress response mechanism.

-

Fungal Pathogenesis: The balance between this compound synthesis and degradation is crucial for the virulence of some pathogenic fungi. For instance, in Cryptococcus neoformans, the accumulation of ergosterol glucosides due to the deletion of the sterylglucosidase Sgl1 leads to attenuated virulence.

Mandatory Visualization 3: Putative Regulatory Inputs

Caption: Putative Regulatory Inputs on this compound Synthesis.

Conclusion

The this compound biosynthesis pathway represents a critical metabolic route in fungi with implications for cellular stress response and pathogenesis. The key enzyme, sterol glucosyltransferase, catalyzes the formation of ergosterol 3β-D-glucoside from ergosterol and UDP-glucose. While significant progress has been made in understanding the broader context of ergosterol metabolism, the specific regulation and enzymatic kinetics of the glucoside pathway remain areas for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore this important pathway, which may ultimately lead to the development of novel antifungal strategies.

References

The Pivotal Role of Ergosterol Glucoside in Fungal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an indispensable component of fungal cell membranes, crucial for maintaining their structural integrity and fluidity.[1][2] Its glycosylated form, ergosterol glucoside, has emerged as a key player in fungal physiology, influencing stress response, membrane dynamics, and pathogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound. It details the biosynthetic and metabolic pathways, summarizes its impact on membrane biophysical properties, and outlines its role in cellular processes such as autophagy. Furthermore, this document provides comprehensive experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside methodologies for genetic manipulation to study its physiological roles. Visualized signaling pathways and structured quantitative data are presented to facilitate a deeper understanding and to aid in the development of novel antifungal strategies targeting this critical molecule.

Introduction

Fungal infections pose a significant and growing threat to human health, agriculture, and biodiversity. The unique biochemistry of fungi offers opportunities for the development of targeted therapeutics. Ergosterol, the predominant sterol in fungal membranes, has long been a focal point for antifungal drug development, with major drug classes like polyenes and azoles targeting its presence and synthesis.[3] Less understood, but of increasing interest, is the function of ergosterol's glycosylated counterpart, this compound.

This compound is a steryl glucoside (SG) synthesized by the transfer of a glucose moiety to the 3-β-hydroxyl group of ergosterol. This modification alters the physicochemical properties of the sterol, rendering it more hydrophilic.[4] This guide delves into the core functions of this compound in fungal physiology, providing a technical resource for researchers and professionals in mycology and drug development.

Biosynthesis and Metabolism of this compound

The metabolism of this compound is a dynamic process, governed by the activities of two key enzymes: steryl glucosyltransferase and sterylglucosidase.

-

Biosynthesis: this compound is synthesized from ergosterol and UDP-glucose by the enzyme steryl glucosyltransferase (SGT) , also known as UDP-glucose:sterol glucosyltransferase.[5] In the context of autophagy in Pichia pastoris, this enzyme is designated as Atg26.

-

Hydrolysis: The breakdown of this compound into ergosterol and glucose is catalyzed by sterylglucosidase 1 (Sgl1) . The deletion of the SGL1 gene leads to the accumulation of ergosterol glucosides and their acylated derivatives, which has been shown to impact fungal virulence and host immune responses.

The tight regulation of the synthesis and hydrolysis of this compound suggests its levels are critical for normal fungal function and adaptation to changing environments.

Function in Fungal Stress Response

Emerging evidence indicates a significant role for this compound in the fungal response to various environmental stresses. Studies in Pichia pastoris have shown a notable increase in the content of steryl glucosides when cells are subjected to heat shock or increased ethanol (B145695) concentrations. This accumulation suggests that this compound may be involved in membrane stabilization or signaling pathways that enhance survival under adverse conditions.

Quantitative Analysis of Ergosterol and this compound under Stress

While direct quantitative data for this compound under various stress conditions is dispersed throughout the literature, the following table summarizes the known ergosterol content in various fungal species, providing a baseline for understanding sterol composition. Further research is needed to populate a comprehensive table detailing the dynamic changes in this compound concentrations in response to a wider range of abiotic and biotic stresses across different fungal species.

| Fungal Species | Ergosterol Content (μg/mg dry mass) | Reference |

| Aspergillus versicolor | 2.6 - 14 | |

| Penicillium brevicompactum | 2.6 - 14 | |

| Cladosporium cladosporioides | 2.6 - 14 | |

| Various Yeast Species | 37 - 42 |

Role in Cell Membrane Dynamics

The addition of a glucose moiety to ergosterol significantly alters its biophysical properties, which in turn affects the characteristics of the fungal cell membrane.

Impact on Membrane Fluidity and Order

Ergosterol is known to induce ordering of phospholipids (B1166683) in the membrane, leading to denser packing, increased bilayer thickness, and reduced lateral diffusion of lipids. While the direct biophysical effects of this compound on fungal membranes are not as extensively studied, research on related steryl glucosides in model membranes suggests they can also influence membrane order. The increased hydrophilicity of the glycosylated headgroup likely alters the interaction of the sterol with neighboring phospholipids, potentially affecting the formation and stability of lipid rafts. Changes in membrane fluidity are critical for the function of membrane-bound proteins, including transporters and signaling receptors.

Involvement in Signaling Pathways: A Role in Autophagy

One of the most well-defined roles for this compound is in the process of pexophagy , a selective form of autophagy for the degradation of peroxisomes, in the methylotrophic yeast Pichia pastoris.

In P. pastoris, the steryl glucosyltransferase Atg26 is essential for the degradation of large peroxisomes induced by methanol (B129727). Atg26 is thought to facilitate the elongation of the pre-autophagosomal structure (PAS) into the micropexophagic membrane apparatus (MIPA), a double-membraned structure that engulfs the peroxisome. This function appears to be specific to P. pastoris and for the degradation of particularly large cargo, as it is not required for pexophagy in Saccharomyces cerevisiae or for the degradation of smaller peroxisomes in P. pastoris.

The following diagram illustrates the proposed role of Atg26 and this compound in pexophagy in Pichia pastoris.

Experimental Protocols

This section provides detailed methodologies for the study of this compound in fungi.

Lipid Extraction from Fungal Cells

A modified Folch/Bligh and Dyer method is commonly used for the extraction of total lipids from fungal cells.

Materials:

-

Fungal cell pellet

-

Methanol

-

0.9% NaCl solution

-

Glass beads (0.5 mm diameter)

-

Vortex mixer

-

Centrifuge

-

Glass test tubes with Teflon-lined caps

Procedure:

-

Harvest fungal cells by centrifugation and wash with distilled water.

-

Resuspend the cell pellet in a glass test tube.

-

Add glass beads and methanol.

-

Vortex vigorously for 5 minutes to disrupt the cells.

-

Add chloroform and vortex for another 2 minutes.

-

Add chloroform again and vortex for 2 minutes.

-

Add 0.9% NaCl solution and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Separation and Quantification of this compound

6.2.1. Thin-Layer Chromatography (TLC) for Lipid Separation

TLC is a rapid and effective method for the qualitative separation of lipid classes.

Materials:

-

Silica gel 60 TLC plates

-

Developing tank

-

Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Iodine vapor or other visualization reagent

-

Lipid standards (ergosterol, this compound)

Procedure:

-

Activate the TLC plate by heating at 110°C for 30 minutes.

-

Spot the lipid extract and standards onto the origin line of the TLC plate.

-

Place the plate in a developing tank saturated with the solvent system.

-

Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate and allow the solvent to evaporate.

-

Visualize the lipid spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent and heating.

-

Calculate the retention factor (Rf) values and compare them with the standards.

6.2.2. UPLC-MS/MS for Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and specificity for the quantification of ergosterol and its glucosides.

Instrumentation:

-

UPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Prepare a standard curve using purified this compound.

-

Inject the lipid extract onto the UPLC system.

-

Separate the lipids using a suitable gradient of solvents (e.g., methanol and water with formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting specific precursor and product ion transitions for ergosterol and this compound.

Generation of an sgl1 Deletion Mutant

The split-marker recombination technique is a widely used method for targeted gene deletion in fungi. This protocol is a general guideline and may require optimization for specific fungal species.

Workflow:

Procedure Outline:

-

Design Primers: Design primers to amplify the 5' and 3' flanking regions of the sgl1 gene and two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance).

-

PCR Amplification: Perform separate PCR reactions to amplify the four DNA fragments.

-

Fusion PCR: Perform two fusion PCR reactions to link the 5' flank to the 5' half of the marker and the 3' flank to the 3' half of the marker.

-

Transformation: Transform fungal protoplasts with the two fusion PCR products.

-

Homologous Recombination: Inside the fungal cell, homologous recombination will occur between the flanks and the genomic DNA, and between the overlapping marker fragments, resulting in the replacement of the sgl1 gene with the intact selectable marker.

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic and screen for the correct gene deletion by PCR.

Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes that exhibit changes in their fluorescence properties based on the lipid environment.

Probe: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

Principle: Laurdan exhibits a spectral shift in its emission depending on the polarity of its environment. In more ordered, less hydrated membranes, the emission maximum is blue-shifted, while in more fluid, hydrated membranes, it is red-shifted. This is quantified by the Generalized Polarization (GP) value.

Procedure:

-

Label fungal cells or artificial liposomes with Laurdan.

-

Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a fluorescence spectrophotometer or a fluorescence microscope.

-

Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A higher GP value indicates lower membrane fluidity.

Implications for Drug Development

The crucial roles of this compound in fungal physiology present new avenues for antifungal drug development.

-

Targeting Sgl1: Inhibiting the sterylglucosidase Sgl1 would lead to the accumulation of ergosterol glucosides, which could disrupt membrane homeostasis and potentially trigger a host immune response, thereby weakening the fungus.

-

Targeting SGTs: Conversely, inhibiting steryl glucosyltransferases could prevent the formation of this compound, which may be essential for survival under specific stress conditions encountered during infection.

A deeper understanding of the regulation and function of this compound metabolism will be instrumental in designing novel and effective antifungal therapies.

Conclusion

This compound is a vital, yet understudied, component of fungal cells with significant roles in stress adaptation, membrane function, and pathogenesis. This technical guide has provided a comprehensive overview of its biosynthesis, metabolism, and physiological functions, supported by detailed experimental protocols and visual aids. As our understanding of the intricate roles of this molecule grows, so too will the opportunities to exploit its metabolism for the development of the next generation of antifungal agents. Further research into the quantitative changes of this compound under a broader range of conditions and in diverse fungal species will be critical to fully elucidating its importance in the fungal kingdom.

References

- 1. Atg26-Mediated Pexophagy Is Required for Host Invasion by the Plant Pathogenic Fungus Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

- 5. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Ergosterol Glucoside Analysis in Fungal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) glucoside, a steryl glucoside found in fungi, plays a crucial role in various cellular processes, including the regulation of membrane fluidity, stress tolerance, and pathogenesis.[1][2] Unlike its more abundant precursor, ergosterol, ergosterol glucoside is present in smaller quantities and its analysis requires specific methodologies. These application notes provide a detailed protocol for the extraction and quantification of this compound from fungal biomass, leveraging enzymatic hydrolysis to release the ergosterol moiety for subsequent analysis.

Principle

Direct extraction and quantification of intact this compound are challenging due to its low abundance and the lack of readily available standards. The protocol outlined below circumvents this issue by first extracting the total lipid fraction, which includes steryl glucosides, from the fungal biomass. Subsequently, the extracted glucosides are subjected to enzymatic hydrolysis using a β-glucosidase to cleave the glycosidic bond, releasing free ergosterol. The amount of released ergosterol is then quantified, typically by High-Performance Liquid Chromatography (HPLC), and used to calculate the original concentration of this compound in the fungal sample.

Data Presentation

The following table provides a hypothetical summary of quantitative data that could be obtained using the described protocol, comparing this compound content in different fungal species under varying growth conditions.

| Fungal Species | Growth Condition | Biomass (g, dry weight) | Ergosterol Released from Glucoside (µg/g biomass) | This compound Content (µg/g biomass) |

| Saccharomyces cerevisiae | Standard | 1.0 | 15.2 | 25.8 |

| Saccharomyces cerevisiae | Oxidative Stress | 1.0 | 25.8 | 43.8 |

| Aspergillus fumigatus | Standard | 1.0 | 8.5 | 14.4 |

| Aspergillus fumigatus | Antifungal Treatment | 1.0 | 4.2 | 7.1 |

| Candida albicans | Standard | 1.0 | 12.1 | 20.5 |

| Candida albicans | Biofilm Formation | 1.0 | 18.9 | 32.0 |

Note: The conversion from "Ergosterol Released from Glucoside" to "this compound Content" is based on the molecular weights of ergosterol and glucose.

Experimental Protocols

Fungal Biomass Preparation

-

Cultivation: Grow the fungal strain of interest under desired experimental conditions (e.g., liquid culture, solid agar).

-

Harvesting:

-

For liquid cultures, harvest the mycelia by filtration through a Büchner funnel or by centrifugation.

-

For plate cultures, scrape the mycelia from the agar (B569324) surface.

-

-

Washing: Wash the harvested biomass twice with sterile distilled water to remove any residual media components.

-

Lyophilization: Freeze-dry the washed biomass to obtain a constant dry weight.

-

Homogenization: Grind the lyophilized biomass into a fine powder using a mortar and pestle or a bead beater. Store the homogenized powder at -80°C until extraction.

Total Lipid Extraction

This protocol is adapted from established methods for fungal lipid extraction.[3]

-

Weighing: Accurately weigh approximately 100 mg of the lyophilized fungal powder into a glass tube with a screw cap.

-

Solvent Addition: Add 5 mL of a chloroform:methanol (B129727) (2:1, v/v) solvent mixture to the tube.

-

Extraction:

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the tube in a shaking incubator at room temperature for 1 hour.

-

-

Phase Separation:

-

Add 1 mL of 0.9% NaCl solution to the tube.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new, pre-weighed glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Lipid Mass Determination: Weigh the tube containing the dried lipid extract to determine the total lipid yield.

Enzymatic Hydrolysis of this compound

This protocol utilizes a β-glucosidase to specifically cleave the glycosidic bond of this compound.[4][5]

-

Redissolving the Lipid Extract: Redissolve the dried lipid extract in 1 mL of a suitable buffer, such as 0.1 M sodium acetate (B1210297) buffer (pH 5.0), containing a small amount of a non-ionic detergent (e.g., 0.1% Triton X-100) to aid in solubilization.

-

Enzyme Addition: Add a defined amount of β-glucosidase (e.g., from almonds or Aspergillus niger) to the lipid suspension. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

-

Stopping the Reaction: Terminate the enzymatic reaction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Extraction of Released Ergosterol:

-

Vortex the mixture for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Collect the lower organic phase containing the released ergosterol.

-

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

Quantification of Released Ergosterol by HPLC

-

Sample Preparation: Reconstitute the dried extract from the hydrolysis step in a known volume of HPLC-grade methanol or isopropanol.

-

HPLC Analysis:

-

Inject an aliquot of the sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase of methanol or a gradient of methanol and acetonitrile.

-

Detect ergosterol using a UV detector at a wavelength of 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pure ergosterol standard.

-

Determine the concentration of ergosterol in the sample by comparing its peak area to the standard curve.

-

Calculation of this compound Content

-

Calculate the total amount of ergosterol released from the glucoside in the sample.

-

Convert the amount of released ergosterol to the amount of this compound using the following formula:

This compound (µg) = Ergosterol (µg) x (Molecular Weight of this compound / Molecular Weight of Ergosterol)

(Molecular Weight of Ergosterol ≈ 396.65 g/mol ; Molecular Weight of Glucose ≈ 180.16 g/mol ; Molecular Weight of this compound ≈ 558.81 g/mol )

-

Express the this compound content as µg per gram of dry fungal biomass.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Sterylglucosides in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic hydrolysis of steryl glycosides for their analysis in foods [agris.fao.org]

- 5. Enzymatic hydrolysis of steryl glucosides, major contaminants of vegetable oil-derived biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ergosterol Glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) glucoside is a glycosylated form of ergosterol, a sterol predominantly found in the cell membranes of fungi and protozoa. The presence and concentration of ergosterol and its derivatives are often used as biomarkers for fungal biomass in various matrices. In pharmaceutical research and development, the analysis of ergosterol glucoside can be crucial for understanding fungal metabolism, identifying antifungal drug targets, and for quality control of products derived from fungal sources. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of intact this compound.

Due to the addition of a polar glucose moiety, this compound exhibits different chromatographic behavior compared to its aglycone, ergosterol. While ergosterol is readily analyzed by reversed-phase HPLC with UV detection due to its conjugated diene system, this compound's lower UV absorptivity and higher polarity necessitate alternative detection methods for sensitive and specific quantification. This note describes a method utilizing HPLC coupled with Mass Spectrometry (MS), which provides high sensitivity and specificity for the analysis of steryl glucosides.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) from Fungal Matrix

This protocol outlines the extraction of this compound from a fungal cell culture.

-

Materials:

-

Fungal biomass

-

Lyophilization equipment

-

Silica-based Solid-Phase Extraction (SPE) cartridges

-

Isopropanol

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Harvest fungal biomass by centrifugation or filtration.

-

Lyophilize the biomass to dryness.

-

Homogenize the dried biomass to a fine powder.

-

Extract the lipids from a known mass of the homogenized powder with a chloroform:methanol (2:1, v/v) solution. Vortex thoroughly for 15 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a minimal amount of chloroform.

-

Condition a silica (B1680970) SPE cartridge by washing with hexane.

-

Load the reconstituted lipid extract onto the SPE cartridge.

-

Wash the cartridge with hexane to elute non-polar lipids like steryl esters.

-

Elute the this compound fraction with a mixture of chloroform and methanol. The optimal ratio should be determined empirically, starting with a higher proportion of chloroform and gradually increasing the methanol content.

-

Evaporate the collected fraction to dryness under nitrogen.

-

Reconstitute the purified extract in the initial mobile phase for HPLC analysis.

-

2. HPLC-MS/MS Analysis Protocol

This protocol details the instrumental parameters for the analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Program:

-

0-2 min: 85% B

-

2-15 min: Linear gradient to 100% B

-

15-25 min: Hold at 100% B

-

25.1-30 min: Return to 85% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard. A possible transition would be the sodiated adduct [M+Na]⁺ as the precursor ion, with a characteristic fragment as the product ion.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the described HPLC method for this compound analysis.

Table 1: Chromatographic and MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (2.1 x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 min |

| MS/MS Detection (ESI+) | |

| Precursor Ion (e.g., [M+Na]⁺) | m/z 581.4 |

| Product Ion | To be determined empirically |

| Dwell Time | 100 ms |

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualization

Caption: Workflow for this compound Analysis.

Caption: Simplified this compound Biosynthesis Pathway.

Application Note: Identification and Characterization of Ergosterol Glucoside using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making it a key target for antifungal drug development. Its glycosylated form, ergosterol glucoside, plays a significant role in fungal physiology and pathogenesis. Accurate identification and quantification of this compound are crucial for understanding its biological functions and for the development of novel antifungal therapies. This application note provides a detailed protocol for the identification and characterization of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

This method utilizes the high separation efficiency of UPLC and the sensitivity and specificity of tandem mass spectrometry for the analysis of this compound. The workflow involves the extraction of lipids, including steryl glucosides, from the sample matrix, followed by chromatographic separation and mass spectrometric detection. Identification is based on the accurate mass measurement of the precursor ion and the characteristic fragmentation pattern of this compound in the MS/MS spectrum. Quantification can be achieved by using an appropriate internal standard and creating a calibration curve.

Experimental Protocols

Sample Preparation: Extraction of Steryl Glucosides from Fungal Culture

This protocol is adapted from established methods for ergosterol and steryl glucoside extraction.

Materials:

-

Fungal cell pellet

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Ultrasonic water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Cell Lysis and Saponification:

-

To a known amount of fungal cell pellet (e.g., 100 mg), add 10 mL of 10% (w/v) KOH in methanol.

-

Sonicate the mixture in an ultrasonic water bath for 30 minutes.

-

Incubate the sample at 80°C for 60 minutes to ensure complete cell lysis and saponification of esterified sterols.

-

Allow the sample to cool to room temperature.

-

-

Liquid-Liquid Extraction:

-

Add 5 mL of deionized water and 10 mL of n-hexane to the saponified mixture.

-

Vortex vigorously for 2 minutes to extract the non-saponifiable lipids, including this compound, into the hexane (B92381) layer.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction of the aqueous phase with another 10 mL of n-hexane.

-

Combine the hexane extracts.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

-

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 90% A

-

1-10 min: Linear gradient to 100% B

-

10-12 min: Hold at 100% B

-

12.1-15 min: Return to 90% A and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or Full Scan with subsequent product ion scans.

Data Presentation

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides typical parameters for the analysis of ergosterol, the aglycone of this compound. These values can serve as a starting point for method development for this compound quantification.

| Parameter | Value | Reference |

| Precursor Ion (Ergosterol, [M+H-H₂O]⁺) | m/z 379.3 | [1][2] |

| Product Ions (Ergosterol) | m/z 69.1, 81.1, 95.1, 109.1, 145.1, 159.1 | [1] |

| Precursor Ion (this compound, [M+Na]⁺) | m/z 581.4 | |

| Aglycone Fragment Ion (from this compound) | m/z 379.3 | |

| Linear Range (Ergosterol) | 0.05 - 10 µg/mL | |

| Limit of Detection (LOD) (Ergosterol) | ~0.1 ng on column | |

| Limit of Quantification (LOQ) (Ergosterol) | ~0.3 ng on column | |

| Typical Concentration in Fungi (Ergosterol) | 2 - 15 µg/mg dry weight |

Note: For accurate quantification of this compound, it is essential to use a certified standard of this compound to establish a calibration curve and determine the instrument's linear range, LOD, and LOQ for this specific compound. The values for ergosterol are provided for guidance.

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for this compound analysis.

Caption: Simplified fragmentation of this compound in MS/MS.

Caption: Biosynthesis and breakdown of this compound.

Discussion

The presented UPLC-MS/MS method provides a robust and sensitive approach for the identification and characterization of this compound. The detailed sample preparation protocol is optimized for the extraction of steryl glucosides from fungal matrices. The chromatographic and mass spectrometric conditions are designed to achieve good separation and sensitive detection.

The fragmentation of this compound typically involves the neutral loss of the glucose moiety, followed by the fragmentation of the ergosterol backbone. The resulting product ions are characteristic of the ergosterol structure and can be used for unambiguous identification.

For quantitative analysis, the use of an internal standard, such as a stable isotope-labeled this compound, is highly recommended to correct for matrix effects and variations in extraction efficiency. In the absence of a specific standard for this compound, semi-quantification can be performed using an ergosterol standard, with the understanding that the ionization efficiency may differ between the glycosylated and non-glycosylated forms.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using UPLC-MS/MS. The detailed protocols and data will be valuable for researchers in mycology, drug discovery, and natural product chemistry who are interested in studying the role of this important fungal metabolite.

References

Application Notes and Protocols for the Structural Elucidation of Ergosterol Glucoside using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) glucoside, a glycosylated form of the primary sterol found in fungi and protozoa, plays a significant role in various biological processes. Its accurate structural characterization is paramount for understanding its function and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of such natural products in solution. This document provides detailed application notes and experimental protocols for the structural elucidation of ergosterol glucoside using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR spectra. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. The data for the ergosterol moiety is based on published values for ergosterol. The data for the glucose moiety and the C-3 position of the aglycone are based on the closely related compound, β-sitosterol-3-O-β-D-glucopyranoside, recorded in pyridine-d₅, which serves as an excellent reference due to structural similarity.

Table 1: ¹H NMR Chemical Shift Data (500 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ergosterol Moiety | |||

| 3 | ~3.95 | m | |

| 6 | ~5.58 | m | |

| 7 | ~5.40 | m | |

| 18 | ~0.65 | s | |

| 19 | ~0.95 | s | |

| 21 | ~1.05 | d | 6.5 |

| 22 | ~5.25 | dd | 15.3, 8.5 |

| 23 | ~5.18 | dd | 15.3, 8.5 |

| 26 | ~0.85 | d | 6.8 |

| 27 | ~0.83 | d | 6.8 |

| 28 | ~0.93 | d | 7.0 |

| Glucose Moiety | |||

| 1' | ~4.90 | d | 7.8 |

| 2' | ~4.25 | m | |

| 3' | ~4.35 | m | |

| 4' | ~4.30 | m | |

| 5' | ~4.05 | m | |

| 6'a | ~4.55 | dd | 11.5, 2.0 |

| 6'b | ~4.40 | dd | 11.5, 5.5 |

Table 2: ¹³C NMR Chemical Shift Data (125 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) |

| Ergosterol Moiety | |

| 1 | ~39.5 |

| 2 | ~32.2 |

| 3 | ~78.5 |

| 4 | ~40.0 |

| 5 | ~141.8 |

| 6 | ~120.0 |

| 7 | ~117.5 |

| 8 | ~139.8 |

| 9 | ~46.5 |

| 10 | ~37.3 |

| 11 | ~21.3 |

| 12 | ~39.3 |

| 13 | ~43.0 |

| 14 | ~54.8 |

| 15 | ~23.2 |

| 16 | ~28.5 |

| 17 | ~56.0 |

| 18 | ~12.3 |

| 19 | ~16.5 |

| 20 | ~40.6 |

| 21 | ~21.2 |

| 22 | ~135.5 |

| 23 | ~132.2 |

| 24 | ~43.0 |

| 25 | ~33.3 |

| 26 | ~20.0 |

| 27 | ~19.8 |

| 28 | ~17.8 |

| Glucose Moiety | |

| 1' | ~102.5 |

| 2' | ~75.5 |

| 3' | ~78.8 |

| 4' | ~71.8 |

| 5' | ~78.2 |

| 6' | ~62.9 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.

-

Sample Quantity: Weigh approximately 5-10 mg of the purified compound for optimal signal-to-noise in a 5 mm NMR tube.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated pyridine (B92270) (pyridine-d₅). Pyridine-d₅ is an excellent solvent for steroidal glycosides as it helps to break down intermolecular hydrogen bonds, leading to better-resolved signals, particularly for the hydroxyl protons of the sugar moiety.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening in the spectra.

-

Final Check: Ensure the sample is clear and free of air bubbles before placing it in the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate resolution for detailed structural analysis.

-

¹H NMR (Proton):

-

Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

-

Pulse Sequence: zg30 or zgpr (with water suppression if necessary).

-

Spectral Width (SWH): 12-15 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64.

-

-

¹³C NMR (Carbon-13):

-

Purpose: To identify all unique carbon signals.

-

Pulse Sequence: zgpg30 (proton-decoupled).

-

Spectral Width (SWH): 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).

-

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings within the molecule, revealing neighboring protons.

-

Pulse Sequence: cosygpmfqf.

-

Spectral Width (SWH) in F1 and F2: Same as the ¹H spectrum (12-15 ppm).

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 4-16 per increment.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate each proton with its directly attached carbon atom (one-bond C-H correlation).

-

Pulse Sequence: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH/CH₃ from CH₂ signals).

-

Spectral Width (SWH) in F2 (¹H): 12-15 ppm.

-

Spectral Width (SWH) in F1 (¹³C): 160-180 ppm.

-

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

-

Number of Increments (TD in F1): 128-256.

-

Number of Scans (NS): 8-32 per increment.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and for identifying the glycosidic linkage.

-

Pulse Sequence: hmbcgplpndqf.

-

Spectral Width (SWH) in F2 (¹H): 12-15 ppm.

-

Spectral Width (SWH) in F1 (¹³C): 200-220 ppm.

-

Long-range Coupling Constant (ⁿJCH): Optimized for a range of 4-8 Hz to observe both two- and three-bond correlations.

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 16-64 per increment.

-

Visualization of Workflows and Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound involves the enzymatic transfer of a glucose moiety to the ergosterol backbone.

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Ergosterol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047), a primary sterol found in fungi, and its derivatives have garnered significant interest for their potential pharmacological activities, including anti-inflammatory properties. Ergosterol glucoside, a glycosidic form of ergosterol, is a promising candidate for the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound in vitro. The assays described herein are fundamental for elucidating the compound's mechanism of action and quantifying its inhibitory effects on key inflammatory mediators and signaling pathways.

The anti-inflammatory effects of ergosterol and its derivatives are believed to be mediated, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and other mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its aglycone, ergosterol. This data is derived from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard models for assessing inflammation.

Table 1: Inhibitory Effect of this compound and Ergosterol on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS | 10 | Not Reported | 14.3 | [1] |

| Ergosterol | RAW 264.7 | LPS | 10 | Not Reported | 16.6 | [1] |

| Ergosterol | BV-2 | LPS | 25.21 | ~50% | Not Reported | [3] |

Note: Data for ergosterol is provided as a reference for the aglycone's activity.

Table 2: Inhibitory Effect of Ergosterol on Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition | Reference |

| Ergosterol | TNF-α | RAW 264.7 | LPS | Not Specified | Significant Suppression | |

| Ergosterol | IL-1α/β | RAW 264.7 | LPS | Not Specified | Significant Suppression | |

| Ergosterol Peroxide | IL-1β | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition | |

| Ergosterol Peroxide | IL-6 | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition | |

| Ergosterol Peroxide | TNF-α | Human Monocytic Cells | LPS | Not Specified | Significant Inhibition |

Note: Data for ergosterol and ergosterol peroxide are presented as they are structurally related to this compound and suggest a similar mechanism of action. Specific quantitative data for the direct effect of this compound on these cytokines is limited in the currently available literature.

Table 3: Effect of Ergosterol on Reactive Oxygen Species (ROS)

| Compound | Assay | System | Effect | Reference |

| Ergosterol | Lipid Peroxidation | In vitro | Inhibition | |

| Ergosterol | Intracellular ROS | In vitro | Reduction |

Note: Ergosterol has demonstrated antioxidant properties by inhibiting lipid peroxidation and reducing intracellular ROS levels. The antioxidant potential of this compound is an important area for further investigation.

Experimental Workflow

The general workflow for assessing the anti-inflammatory activity of this compound is depicted below.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

RAW 264.7: Murine macrophage cell line.

-

BV-2: Murine microglial cell line.

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Materials:

-

RAW 264.7 or BV-2 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard

-

96-well plate

-

-

Protocol:

-

Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

Cell culture supernatants (from the same experimental setup as the NO assay)

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β (follow manufacturer's instructions)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H2SO4)

-

-

General Protocol (refer to specific kit instructions for details):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

-

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Materials:

-

RAW 264.7 or BV-2 cells

-

This compound

-

LPS

-

DCFH-DA

-

96-well black, clear-bottom plate

-

-

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with LPS for the desired time (e.g., 6-12 hours).

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB (e.g., phosphorylation of p65 and IκBα) and MAPK (e.g., phosphorylation of p38, ERK, JNK) signaling pathways.

-

Materials:

-

Cell lysates (from cells treated with this compound and LPS)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

-

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including p38, ERK, and JNK, is another critical signaling cascade in inflammation. LPS activation of this pathway leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting one or more of these MAPK pathways.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ergosterol Glucoside in Antifungal Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ergosterol (B1671047) glucoside and its metabolism in the development of novel antifungal agents. The central strategy revolves around the inhibition of sterylglucosidase (Sgl1), a key fungal enzyme responsible for the hydrolysis of ergosterol glucoside. Inhibition of Sgl1 leads to the accumulation of this compound and its acylated derivatives, which attenuates fungal virulence and triggers a host immune response, making it a promising target for new antifungal therapies.

Introduction

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and function. While the ergosterol biosynthesis pathway has been a successful target for existing antifungal drugs, such as azoles and polyenes, the emergence of drug-resistant fungal strains necessitates the exploration of novel therapeutic strategies. One such strategy focuses on the metabolism of this compound, a glycolipid present in fungi.

The enzyme sterylglucosidase 1 (Sgl1) hydrolyzes ergosterol 3β-D-glucoside into ergosterol and glucose. Genetic deletion of the SGL1 gene in pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus results in the accumulation of this compound and acylated ergosterol glucosides (AEGs). This accumulation has been shown to significantly reduce fungal virulence, highlighting Sgl1 as a promising target for the development of new antifungal agents. This document outlines the mechanism of action, presents quantitative data for Sgl1 inhibitors, and provides detailed protocols for key experiments in this research area.

Data Presentation: Antifungal Activity of Sterylglucosidase Inhibitors

The development of Sgl1 inhibitors is an active area of research. The following table summarizes the inhibitory activity of selected compounds against Sgl1 and their antifungal efficacy where available.

| Compound ID | Target Enzyme | Fungal Species | IC₅₀ (µM) | MIC (µg/mL) | Reference |

| Hit 1 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |

| Hit 9 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |

| Hit 15 | Sgl1 | Cryptococcus neoformans | ~1 | - | [1] |

| Hit B | SglA | Aspergillus fumigatus | 10 | >100 | [2] |

| Hit C | SglA | Aspergillus fumigatus | 1 | >100 | [2] |

| Derivative B7 | SglA | Aspergillus fumigatus | <9 | - |

Note: MIC (Minimum Inhibitory Concentration) values for direct Sgl1 inhibitors are not widely reported in the literature, as the primary effect is often virulence attenuation rather than direct fungicidal or fungistatic activity in standard laboratory media. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of Sgl1 by 50%.

Signaling Pathways and Mechanism of Action

The inhibition of sterylglucosidase (Sgl1) disrupts the normal metabolism of this compound, leading to its accumulation and the accumulation of its acylated derivatives. This accumulation triggers a cascade of events that ultimately reduces fungal pathogenicity.